molecular formula C7H10O3 B6207969 5,8-dioxaspiro[3.5]nonan-2-one CAS No. 2386384-86-5

5,8-dioxaspiro[3.5]nonan-2-one

Cat. No. B6207969
CAS RN: 2386384-86-5
M. Wt: 142.2
InChI Key:
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Description

5,8-Dioxaspiro[3.5]nonan-2-one is a versatile heterocyclic compound that has been used in a variety of research applications. It has been used as a starting material for the synthesis of other compounds, as a model for studying the effects of various drugs on the human body, and as an agent for various biological processes.

Scientific Research Applications

5,8-Dioxaspiro[3.5]nonan-2-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds and as a model for studying the effects of various drugs on the human body. It has also been used as an agent for various biological processes, such as the inhibition of enzymes and the regulation of gene expression.

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.5]nonan-2-one is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, and as a regulator of gene expression. It has also been suggested that it may act as an agonist of certain G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,8-Dioxaspiro[3.5]nonan-2-one have not been extensively studied. However, it has been suggested that it may have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been suggested that it may have the ability to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

5,8-Dioxaspiro[3.5]nonan-2-one has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized in a variety of ways. It is also relatively non-toxic and has low solubility in water. However, it is not as soluble in organic solvents as some other compounds and may require the use of an organic solvent for some experiments.

Future Directions

The potential of 5,8-Dioxaspiro[3.5]nonan-2-one as a therapeutic agent is still largely unexplored. Further research is needed to determine its efficacy in treating various diseases, such as cancer and neurodegenerative disorders. Additionally, more research is needed to understand its mechanism of action and to determine its potential for use as a drug delivery system. Other potential future directions include the use of 5,8-Dioxaspiro[3.5]nonan-2-one as an insecticide, as an antioxidant, and as an anti-inflammatory agent.

Synthesis Methods

5,8-Dioxaspiro[3.5]nonan-2-one can be prepared through a variety of routes, including the condensation of 2-hydroxy-3-methyl-5-methyl-2-oxo-2-phenyl-1-pyrrolidine and 5-methyl-2-oxo-2-phenyl-1-pyrrolidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. Other methods include the reaction of 2-hydroxy-3-methyl-5-methyl-2-oxo-2-phenyl-1-pyrrolidine and 5-methyl-2-oxo-2-phenyl-1-pyrrolidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate, the reaction of 2-hydroxy-3-methyl-5-methyl-2-oxo-2-phenyl-1-pyrrolidine and 5-methyl-2-oxo-2-phenyl-1-pyrrolidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate, and the reaction of 2-hydroxy-3-methyl-5-methyl-2-oxo-2-phenyl-1-pyrrolidine and 5-methyl-2-oxo-2-phenyl-1-pyrrolidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,8-dioxaspiro[3.5]nonan-2-one involves the cyclization of a diol precursor through an intramolecular dehydration reaction.", "Starting Materials": [ "1,6-hexanediol", "p-toluenesulfonic acid", "acetic anhydride", "sodium acetate", "dichloromethane", "sodium sulfate", "magnesium sulfate", "sodium bicarbonate", "brine", "ethyl acetate" ], "Reaction": [ "1. To a solution of 1,6-hexanediol (1.0 equiv) in dichloromethane, add p-toluenesulfonic acid (0.1 equiv) and stir at room temperature for 30 minutes.", "2. Slowly add acetic anhydride (1.5 equiv) to the reaction mixture and stir for an additional 30 minutes.", "3. Add sodium acetate (2.0 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "4. Pour the reaction mixture into a separatory funnel and extract with ethyl acetate (3 x 50 mL).", "5. Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL), brine (50 mL), and dry over magnesium sulfate.", "6. Concentrate the organic layer under reduced pressure to obtain the diol precursor as a colorless oil.", "7. To a solution of the diol precursor (1.0 equiv) in dichloromethane, add p-toluenesulfonic acid (0.1 equiv) and stir at room temperature for 30 minutes.", "8. Slowly add acetic anhydride (1.5 equiv) to the reaction mixture and stir for an additional 30 minutes.", "9. Add sodium bicarbonate (2.0 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "10. Pour the reaction mixture into a separatory funnel and extract with ethyl acetate (3 x 50 mL).", "11. Wash the combined organic layers with brine (50 mL) and dry over magnesium sulfate.", "12. Concentrate the organic layer under reduced pressure to obtain 5,8-dioxaspiro[3.5]nonan-2-one as a colorless oil." ] }

CAS RN

2386384-86-5

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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